3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride

Physicochemical property optimization Permeability-solubility balance Structure-property relationships

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride (CAS 2681391-72-8) is a 3,3-disubstituted oxetane building block bearing a primary amine and a 3-methoxy-4-methylphenyl group directly attached to the oxetane C3 position. Its molecular formula is C₁₁H₁₆ClNO₂ with a molecular weight of 229.70 g·mol⁻¹, supplied as the hydrochloride salt at 98% purity.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
Cat. No. B13922320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(COC2)N)OC.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-8-3-4-9(5-10(8)13-2)11(12)6-14-7-11;/h3-5H,6-7,12H2,1-2H3;1H
InChIKeyCQUCZSRKXWJTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine Hydrochloride: A Differentiated 3,3-Disubstituted Oxetane Building Block for Property-Focused Medicinal Chemistry


3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride (CAS 2681391-72-8) is a 3,3-disubstituted oxetane building block bearing a primary amine and a 3-methoxy-4-methylphenyl group directly attached to the oxetane C3 position. Its molecular formula is C₁₁H₁₆ClNO₂ with a molecular weight of 229.70 g·mol⁻¹, supplied as the hydrochloride salt at 98% purity . As a member of the 3-aryl-3-aminooxetane class, this compound incorporates the well-characterized oxetane ring—a strained four-membered cyclic ether recognized for its capacity to modulate key drug-like properties including pKa, lipophilicity, aqueous solubility, and metabolic stability when replacing gem-dimethyl or carbonyl functionalities [1]. The 3-methoxy-4-methyl substitution pattern on the phenyl ring distinguishes it from more common mono-substituted aryl oxetane analogs, providing a specific combination of steric bulk, electronic character, and hydrogen-bonding capacity.

Why 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine Hydrochloride Cannot Be Interchanged with Simpler Aryl Oxetane Analogs


Substituting 3-(3-methoxy-4-methylphenyl)oxetan-3-amine hydrochloride with a simpler analog such as 3-phenyloxetan-3-amine hydrochloride (CAS 1211284-11-5) or 3-(4-methoxyphenyl)oxetan-3-amine hydrochloride (CAS 1332765-59-9) introduces meaningful changes in computed physicochemical descriptors that can alter the outcome of medicinal chemistry campaigns. The 3-methoxy-4-methyl substitution pattern increases the computed topological polar surface area (TPSA) by approximately 9.2 Ų relative to the unsubstituted phenyl analog , adds an additional hydrogen-bond acceptor (3 vs. 2), and shifts computed LogP by an increment reflecting the combined electronic contributions of the methoxy and methyl groups . In drug discovery programs where even small changes in lipophilicity, polarity, or hydrogen-bonding capacity can cascade into altered permeability, solubility, protein binding, and metabolic clearance, these differences are non-trivial. Furthermore, the oxetane ring itself is not an inert scaffold element; its documented ability to lower proximal amine pKa by approximately 2.7 units relative to non-oxetane analogs [1] means that replacement with a non-oxetane building block would eliminate this critical property-modulating feature. The quantitative evidence below establishes the specific dimensions along which this compound differs from its closest comparators.

Quantitative Differentiation Evidence: 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine Hydrochloride vs. Closest Structural Analogs


Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Relative to Unsubstituted 3-Phenyloxetan-3-amine Hydrochloride

The 3-methoxy substituent on the target compound adds a third hydrogen-bond acceptor and increases the computed TPSA relative to the unsubstituted 3-phenyloxetan-3-amine analog. Specifically, the target compound has TPSA = 44.48 Ų with 3 H-bond acceptors, compared to 35.25 Ų with 2 H-bond acceptors for 3-phenyloxetan-3-amine hydrochloride . This represents a +9.23 Ų (26%) increase in computed polar surface area. The additional methoxy oxygen provides a site for hydrogen-bond acceptance not present in the unsubstituted analog, which may influence target binding, solubility, and permeability characteristics in a drug discovery context.

Physicochemical property optimization Permeability-solubility balance Structure-property relationships

Computed Lipophilicity Tuning via 3-Methoxy-4-Methyl Substitution Relative to Unsubstituted Phenyl Analog

The computed LogP of the target compound is 1.61, compared to 1.29 for the unsubstituted 3-phenyloxetan-3-amine hydrochloride analog . This ΔLogP of approximately +0.32 units reflects the net lipophilicity contribution of the 3-methoxy (polar, LogP-lowering) and 4-methyl (lipophilic, LogP-raising) substituents. The balanced substitution pattern yields an intermediate lipophilicity that may be advantageous for achieving adequate membrane permeability without incurring the high LogP-associated risks of poor solubility, high protein binding, and rapid metabolic clearance. In comparison, the 3-(4-methoxyphenyl) analog has a reported LogP of 2.38 , which is substantially higher and potentially disadvantageous for certain drug discovery programs.

Lipophilicity modulation Lead optimization ADME property prediction

Oxetane Ring-Mediated pKa Modulation of the Proximal Primary Amine: Class-Level Evidence

In this compound, the oxetane ring is directly attached to the same carbon (C3) bearing the primary amine, placing it in an α-position relative to the amine. The landmark study by Wuitschik et al. demonstrated that an oxetane unit placed α to an amine reduces the pKa of the conjugate acid (pKaH) by approximately 2.7 units—from ~9.9 to ~7.2—representing a roughly 500-fold decrease in basicity [1]. This pKa-lowering effect is specific to the oxetane motif and is not observed with gem-dimethyl or methylene replacements at the same position [1]. By contrast, the unsubstituted oxetan-3-amine (no aryl group) has a predicted pKa of approximately 7.0 , and 3-phenyloxetan-3-amine has a reported pKa of approximately 7.6 . While no direct experimental pKa measurement is available for the target compound, the combined electron-withdrawing effects of the oxetane ring and the 3-methoxy-4-methylphenyl group are expected to produce a pKa value in a range that reduces the fraction of protonated amine at physiological pH relative to non-oxetane benzylic amine comparators.

Amine basicity modulation Bioisostere design Oxetane effect

Aqueous Solubility Enhancement Potential of the Oxetane Ring as a gem-Dimethyl Bioisostere

The oxetane ring in 3-(3-methoxy-4-methylphenyl)oxetan-3-amine hydrochloride functions as a bioisostere for gem-dimethyl or carbonyl groups. Systematic studies by Wuitschik et al. demonstrated that substitution of a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. In compounds where the underlying scaffold is highly lipophilic, introducing an oxetane in place of a methylene group increased aqueous solubility between 25- and 300-fold [1]. This solubility enhancement is attributed to the polar nature of the oxetane oxygen and its effect on crystal packing. While direct solubility measurements for the target compound are not publicly available, the presence of the oxetane ring—rather than a gem-dimethyl or methylene linker—provides a class-level solubility advantage that is well-documented across multiple chemotypes [1][2].

Aqueous solubility Bioisostere replacement Developability optimization

Hydrochloride Salt Form: Solid-State Stability and Aqueous Solubility Advantages Over the Free Base

The target compound is supplied as the hydrochloride salt (CAS 2681391-72-8, 98% purity) , whereas several close analogs are available in both free base and hydrochloride forms. The hydrochloride salt form of oxetane-containing amines typically offers improved solid-state stability, reduced hygroscopicity, and enhanced aqueous solubility compared to the free base, which may be volatile or air-sensitive . For example, the free base of oxetan-3-amine is described as air-sensitive and only slightly soluble in water , while the hydrochloride salt is a stable solid suitable for ambient storage and handling. The target compound's hydrochloride form (MW 229.70) has a molecular weight increment of 36.46 g·mol⁻¹ (HCl) relative to the free base (calculated free base MW ≈ 193.24, C₁₁H₁₅NO₂) , which must be accounted for in stoichiometric calculations during synthesis.

Salt form selection Solid-state properties Formulation and handling

Metabolic Stability Advantage via Oxetane-Directed Clearance Away from Cytochrome P450 Enzymes

Oxetane-containing compounds have been shown to serve as substrates for human microsomal epoxide hydrolase (mEH), providing an alternative metabolic clearance pathway that can reduce dependence on cytochrome P450 (CYP)-mediated oxidation [1][2]. This is a class-level property of the oxetane motif, not a feature specific to the target compound. However, it represents a key differentiator from non-oxetane aryl amine building blocks (e.g., benzylic amines, phenethylamines) that are primarily metabolized by CYP enzymes. The Toselli et al. (2019) study demonstrated that oxetanes can be used as drug design elements to direct metabolic clearance via mEH, potentially decreasing the reliance on CYP450 pathways and thereby reducing the risk of CYP-mediated drug-drug interactions and variable pharmacokinetics due to CYP polymorphisms [1]. In the Wuitschik et al. (2010) study, oxetane-containing analogs showed reduced rates of metabolic degradation in human and mouse liver microsomes compared to their gem-dimethyl counterparts [3].

Metabolic stability Microsomal epoxide hydrolase CYP450 avoidance ADME optimization

High-Value Application Scenarios for 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine Hydrochloride Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (LogP ~1.6) with Enhanced Hydrogen-Bonding Capacity

Medicinal chemistry teams seeking a 3-aryl-oxetan-3-amine building block with intermediate computed lipophilicity (LogP ≈ 1.61) and three hydrogen-bond acceptors (TPSA 44.48 Ų) should prioritize this compound over the 3-phenyl analog (LogP ≈ 1.29, 2 H-acceptors) or the 4-methoxyphenyl analog (LogP ≈ 2.38). The balanced LogP falls within the favorable oral drug-like range while the additional methoxy oxygen provides an extra site for target engagement or solubility enhancement. The oxetane ring simultaneously offers pKa modulation (~2.7-unit reduction vs. non-oxetane amines [1]) and metabolic stability advantages through mEH pathway engagement [2], making this compound particularly suitable for programs where multi-parameter optimization of permeability, solubility, and metabolic clearance is required from the building-block stage.

Structure-Activity Relationship (SAR) Exploration of 3,3-Disubstituted Oxetane Chemical Space with Orthogonal Substituent Effects

The 3-methoxy-4-methylphenyl substitution pattern provides a specific combination of electronic effects (methoxy: resonance electron-donating, inductively withdrawing; methyl: weak inductive/hyperconjugative electron-donating) and steric properties distinct from the more common mono-substituted phenyl analogs. This compound enables SAR studies where the contribution of a dual-substituted aryl ring to target potency, selectivity, and physicochemical properties can be systematically evaluated. The hydrochloride salt form ensures reproducible handling across multiple assay formats . Compared to synthesizing such a substituted oxetane de novo, procurement of the pre-formed building block at 98% purity significantly accelerates SAR exploration timelines.

Synthesis of Medium-Sized Heterocycles via Tandem Allylic Amination/Ring-Opening Strategies

N-Aryl oxetan-3-amines, including compounds structurally related to 3-(3-methoxy-4-methylphenyl)oxetan-3-amine, have been demonstrated as effective substrates in tandem allylic amination/ring-opening reactions for constructing medium-sized heterocycles [3]. The primary amine handle allows for further derivatization (e.g., N-arylation, N-alkylation) prior to or following the ring-opening step. The specific 3-methoxy-4-methyl substitution on the aryl ring may influence the regioselectivity and efficiency of the ring-opening cascade, providing access to medium-sized heterocyclic scaffolds with substitution patterns not accessible from simpler aryl oxetane precursors.

Bioisostere Replacement of gem-Dimethyl or Carbonyl Motifs in Early-Stage Drug Discovery

For drug discovery programs where a gem-dimethyl or carbonyl group has been identified as a property-limiting motif (e.g., causing excessive lipophilicity, poor solubility, or rapid CYP-mediated clearance), this compound provides an oxetane-based replacement with well-documented property advantages: 4- to >4000-fold solubility increases and reduced metabolic degradation rates [1]. The primary amine at the oxetane C3 position serves as a versatile synthetic handle for further elaboration into lead compounds. The 3-methoxy-4-methylphenyl group simultaneously offers the potential for π-stacking or hydrophobic interactions with target proteins, which must be validated experimentally for each specific target.

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